N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group and subsequent functionalization with the diethylphenyl and methylphenyl groups. Common reagents and conditions might include:
Reagents: Ammonia, acyl chlorides, and various catalysts.
Conditions: Elevated temperatures, inert atmosphere, and specific solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate biological pathways by binding to these targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,6-diethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the piperidine ring with the diethylphenyl and methylphenyl groups. These structural elements might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H35N3O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H35N3O3/c1-4-20-7-6-8-21(5-2)26(20)29-27(33)22-13-15-30(16-14-22)28(34)23-17-25(32)31(18-23)24-11-9-19(3)10-12-24/h6-12,22-23H,4-5,13-18H2,1-3H3,(H,29,33) |
InChI Key |
KIBHYPPTMVAUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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